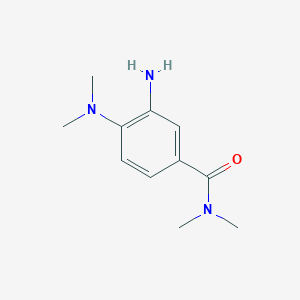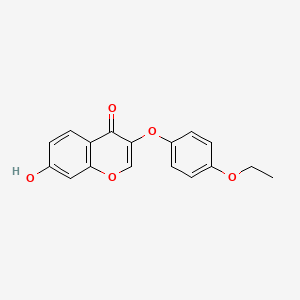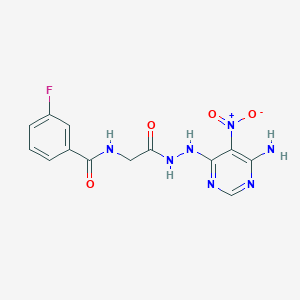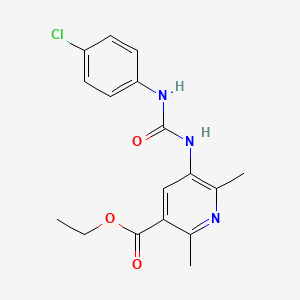
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-amino-4-(dimethylamino)-N,N-dimethylbenzamide” is a benzamide derivative with amino and dimethylamino substituents. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They have a wide range of applications in the field of medicine and materials science .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms) with an amide functional group (-CONH2) and two amino groups (-NH2 and -N(CH3)2) attached to it .Chemical Reactions Analysis
Benzamides, including those with amino substitutions, can undergo a variety of chemical reactions. They can participate in condensation reactions, substitution reactions, and can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like amides and amines would likely make the compound polar and potentially soluble in polar solvents .科学的研究の応用
Antitumor Activity and DNA Interaction
- Apoptosis Induction: A study highlighted the discovery of compounds related to 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide, demonstrating potent apoptosis induction in cancer cells through tubulin polymerization inhibition, potentially offering a new avenue for anticancer agents (Kemnitzer et al., 2004).
- Anticonvulsant Screening: Research on benzamide derivatives, including structures similar to this compound, showed significant anticonvulsant activities, suggesting their potential in epilepsy treatment (Afolabi & Okolie, 2013).
- DNA Repair Inhibition: The role of poly(ADP-ribose) in DNA repair has been studied, with findings indicating that derivatives of this compound like 3-aminobenzamide inhibit this process, affecting the efficiency of DNA repair mechanisms (James & Lehmann, 1982).
Enzymatic and Biochemical Applications
- Enantioselective Reduction: Research into carbonyl reductase enzyme engineering has led to the creation of mutants that effectively catalyze the reduction of compounds akin to this compound, highlighting the importance in synthesizing antidepressants (Zhang et al., 2015).
- Hypoxia-selective Cytotoxins: A novel approach to cancer treatment involves bioreductive drugs that target hypoxic cells, with derivatives of this compound showing promise in selectively killing these cells through the generation of oxidizing radicals (Palmer et al., 1995).
Molecular Imaging and Diagnostics
- Alzheimer’s Disease Imaging: Compounds derived from this compound have been used in PET imaging to locate and quantify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, offering a non-invasive technique for monitoring the disease progression (Shoghi-Jadid et al., 2002).
Material Science and Chemical Engineering
- Electroluminescent Materials: The synthesis of conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino functional groups similar to this compound, demonstrates applications in the development of novel electroluminescent materials for optoelectronic devices (Huang et al., 2004).
作用機序
Target of Action
Similar compounds have been found to interact with arylamine n-acetyltransferase (nat) in streptomyces griseus . NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine, arylhydroxylamine, or arylhydrazine. They play a crucial role in the metabolism of drugs and xenobiotics.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-amino-4-(dimethylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(2)10-6-5-8(7-9(10)12)11(15)14(3)4/h5-7H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLNYAQKPQDFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methoxy-3-methyl-4-nitrobenzo[d]isoxazole](/img/structure/B2916387.png)

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)
![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)




![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)
